molecular formula C16H13FN4O3 B2968004 4-(4-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860651-09-8

4-(4-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2968004
CAS RN: 860651-09-8
M. Wt: 328.303
InChI Key: FJIOVUPZJUAMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, often referred to as 4-Fluorophenyl-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4-FNP-T), is a small molecule compound with a wide range of applications in the scientific and medical field. 4-FNP-T is a synthetic compound that has been used in a variety of research studies, including those investigating its potential use in cancer treatments and as a drug delivery system.

Scientific Research Applications

Tetrel Bonding Interactions

Research on ethyl 2-triazolyl-2-oxoacetate derivatives, including compounds with structural similarities to 4-(4-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, has demonstrated the relevance of π-hole tetrel bonding interactions. These interactions, studied through Hirshfeld surface analysis and DFT calculations, suggest potential applications in crystal engineering and molecular recognition processes (Ahmed et al., 2020).

Antimicrobial Activities

Synthesis of 1,2,3-triazole derivatives through multi-component reactions has led to the identification of compounds with antimicrobial properties. These findings indicate potential applications in developing new antibacterial and antifungal agents (Vo, 2020).

Molecular Structures and Intermolecular Interaction

The synthesis and X-ray crystal structure analysis of hydrazone derivatives containing 1,2,3-triazole entities reveal intricate intermolecular interactions. These studies provide insights into molecular design and the development of materials with specific physical properties (Chia et al., 2014).

Nucleoside Transport Inhibition

Compounds structurally related to the specified chemical have been studied for their ability to inhibit nucleoside transport. Such research has implications for the development of therapeutic agents targeting nucleoside transport mechanisms in diseases (Tromp et al., 2004).

Phthalocyanines Synthesis

New metal-free and metal phthalocyanines containing 4-(p-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one moieties have been prepared, highlighting potential applications in material science, particularly in photovoltaics and sensor technology (Kahveci et al., 2007).

properties

IUPAC Name

4-(4-fluorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3/c1-11-18-19(10-12-2-6-15(7-3-12)21(23)24)16(22)20(11)14-8-4-13(17)5-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIOVUPZJUAMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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